

The SHP2 Inhibitor Sitneprotafib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest					
Compound Name:	Sitneprotafib				
Cat. No.:	B15543202	Get Quote			

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Abstract

Sitneprotafib (also known as JAB-3312) is a potent and selective, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). As a critical downstream signaling molecule for multiple receptor tyrosine kinases (RTKs), SHP2 plays a pivotal role in the RAS-MAPK signaling pathway, making it a compelling target for cancer therapy. This document provides an in-depth technical guide on the preclinical and clinical pharmacokinetics and pharmacodynamics of **Sitneprotafib**, with a focus on its mechanism of action, experimental validation, and therapeutic potential. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

Sitneprotafib is a clinical-stage small molecule inhibitor that targets the SHP2 phosphatase, a non-receptor protein tyrosine phosphatase that is a key transducer of signaling from RTKs to downstream pathways, most notably the RAS/mitogen-activated protein kinase (MAPK) pathway.[1][2] Dysregulation of the RAS/MAPK pathway is a hallmark of many human cancers. **Sitneprotafib** has demonstrated potent preclinical anti-tumor activity, particularly in



combination with inhibitors of other nodes in the RAS/MAPK pathway, and is currently being evaluated in clinical trials for various solid tumors.[3][4]

Pharmacodynamics

The pharmacodynamic properties of **Sitneprotafib** have been characterized through a series of in vitro and in vivo preclinical studies. These studies have established its potency as a SHP2 inhibitor and its downstream effects on cellular signaling and tumor growth.

In Vitro Activity

Sitneprotafib has been shown to be a potent inhibitor of SHP2 phosphatase activity and to effectively suppress the downstream RAS/MAPK signaling pathway, as evidenced by the inhibition of ERK phosphorylation. Furthermore, it has demonstrated significant antiproliferative effects in cancer cell lines with activated RAS/MAPK signaling.[1]

Parameter	Cell Line	Value	Reference
SHP2 Inhibition (IC50)	-	1.44 nmol/L	
p-ERK Inhibition (IC50)	KYSE-520	0.68 nmol/L	
NCI-H358	4.84 nmol/L		•
Cell Proliferation (IC50)	KYSE-520	7.4 nM	

In Vivo Activity

Preclinical xenograft models have demonstrated the in vivo efficacy of **Sitneprotafib** in inhibiting tumor growth. These studies have utilized various cancer cell lines implanted in immunocompromised mice.



Animal Model	Cell Line	Treatment	Outcome	Reference
BALB/c nude mice	KYSE-520	0.5 mg/kg, oral, daily	Tumor growth inhibition	
NOD/SCID mice	MV-4-11	1 mg/kg, oral, daily	Tumor growth inhibition	_
BALB/c nude mice	NCI-H1975	0.5 mg/kg, oral, daily	Moderately suppressed tumor growth (TGI rate of 41.4%)	_

Pharmacokinetics

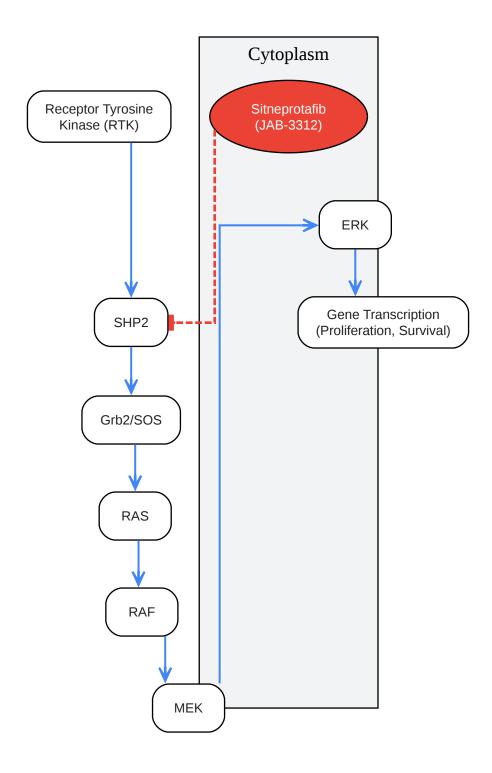
Preclinical studies have indicated that **Sitneprotafib** possesses a favorable pharmacokinetic profile. However, detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from these preclinical studies are not yet publicly available in a structured format.

Clinical trials are currently underway to fully characterize the pharmacokinetic profile of **Sitneprotafib** in humans, both as a single agent and in combination with other therapies. The results of these pharmacokinetic assessments from ongoing clinical trials, including NCT04720976 and NCT05288205, have not been fully disclosed in the public domain.

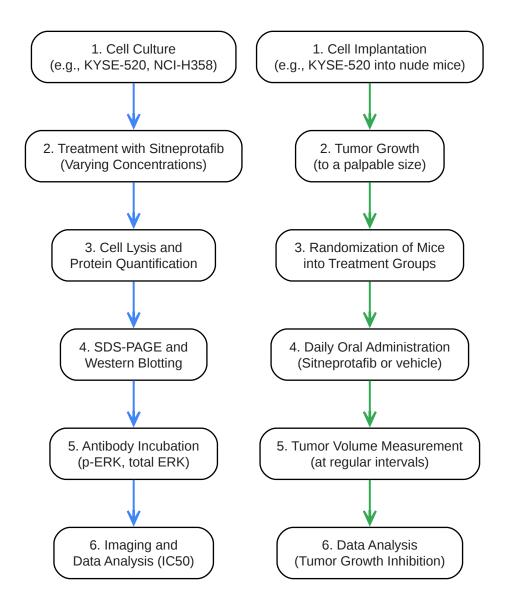
Mechanism of Action: SHP2 Inhibition in the RAS/MAPK Pathway

Sitneprotafib functions as an allosteric inhibitor of SHP2. By binding to a pocket on the SHP2 protein, it stabilizes the enzyme in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby interrupting the signal transduction from receptor tyrosine kinases (RTKs) to the downstream RAS/MAPK cascade. The inhibition of this pathway ultimately leads to decreased cell proliferation and tumor growth.









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